Spiro[2.5]octan-6-amine hydrochloride
Description
Spiro[2.5]octan-6-amine hydrochloride (CAS: 1256256-54-8) is a bicyclic amine hydrochloride with a molecular formula of C₈H₁₆ClN and a molar mass of 161.67 g/mol. Its spirocyclic structure consists of a six-membered carbocyclic ring fused to a smaller three-membered ring, creating a rigid, three-dimensional geometry . This compound is commercially available in purities up to 98% and is supplied in quantities ranging from 100 mg to 5 g by vendors such as BLD Pharm Ltd. and Shanghai Macklin Biochemical Co., Ltd. . Its structural rigidity makes it valuable in medicinal chemistry for modulating pharmacokinetic properties, such as metabolic stability and target binding affinity.
Properties
IUPAC Name |
spiro[2.5]octan-6-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c9-7-1-3-8(4-2-7)5-6-8;/h7H,1-6,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXEHVYGSYCWAQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1N)CC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256256-54-8 | |
| Record name | spiro[2.5]octan-6-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Comparison with Similar Compounds
1,1-Difluorospiro[2.5]octan-6-amine Hydrochloride (CAS: 1955530-17-2)
- Molecular Formula : C₈H₁₄ClF₂N
- Molar Mass : 197.65 g/mol .
- Key Differences: The addition of two fluorine atoms at the 1,1-positions increases lipophilicity (logP ~1.2 vs. ~0.5 for the non-fluorinated analog), enhancing membrane permeability but reducing aqueous solubility . Fluorination improves metabolic stability by resisting oxidative degradation, making it advantageous in drug design . Price: ~¥1,700/g (1g scale), significantly higher than the non-fluorinated version due to complex fluorination steps .
6-Oxaspiro[2.5]octan-1-amine Hydrochloride (CID: 53275727)
Spiro[3.4]octan-6-amine Hydrochloride (3D-AVD26070)
- Molecular Formula : C₈H₁₆ClN
- Molar Mass : 161.67 g/mol .
- Key Differences :
- The spiro junction links a five-membered ring to a four-membered ring (vs. six- and three-membered rings in the parent compound), altering steric bulk and ring strain.
- Patent activity (4 patents) suggests utility in kinase inhibitors and GPCR modulators, distinct from applications of the [2.5] spiro analog .
Comparative Data Table
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